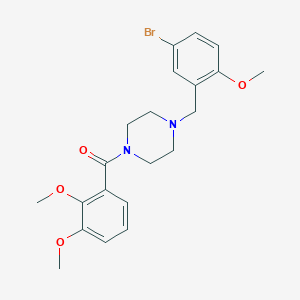
N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide, also known as MP-10, is a novel synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. MP-10 belongs to the class of compounds called piperazine derivatives, which have shown promise in the treatment of various psychiatric and neurological disorders.
Wirkmechanismus
The exact mechanism of action of N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide is not fully understood, but it is believed to act as a serotonin and dopamine receptor agonist. These neurotransmitters are involved in the regulation of mood, behavior, and cognition, and their dysregulation is implicated in various psychiatric and neurological disorders.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. It has also been shown to modulate the activity of GABA and glutamate, two neurotransmitters involved in the regulation of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide is its high potency and selectivity for serotonin and dopamine receptors, which makes it a valuable tool for studying the role of these neurotransmitters in various psychiatric and neurological disorders. However, its limited solubility in water and low bioavailability may pose challenges in its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide. One area of interest is its potential use in the treatment of drug addiction, as it has shown promise in reducing drug-seeking behavior in animal models. Another area of interest is its potential use in the treatment of schizophrenia, as it has been shown to have antipsychotic effects in animal models. Further studies are needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide involves a multi-step process that starts with the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form 3-methoxyphenylacetyl chloride. This intermediate is then reacted with 4-methylpiperazine in the presence of triethylamine to form N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide. The purity of the compound is ensured by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide has been studied extensively for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
Eigenschaften
Produktname |
N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
|---|---|
Molekularformel |
C15H23N3O2 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H23N3O2/c1-17-8-10-18(11-9-17)7-6-15(19)16-13-4-3-5-14(12-13)20-2/h3-5,12H,6-11H2,1-2H3,(H,16,19) |
InChI-Schlüssel |
LXBFYKGXABGQGK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC |
Kanonische SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)

![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)

methanone](/img/structure/B248466.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)



![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248478.png)